molecular formula C14H16ClN3O3 B1223266 4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide

4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide

Cat. No. B1223266
M. Wt: 309.75 g/mol
InChI Key: CLASNMGCTROMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to 4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide, have shown significant cytotoxic activities. These compounds were effective against murine leukemia, lung carcinoma, and human leukemia cell lines. Some even displayed curative properties in animal models of colon tumors (Deady et al., 2003).

Crystal Structure and Analysis

Studies on similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide insights into their crystal structures and molecular interactions, including hydrogen bond interactions. This understanding is crucial for designing drugs with targeted properties (Prabhuswamy et al., 2016).

Anti-Inflammatory Applications

Pyrazole derivatives, closely related to the chemical , have shown promising anti-inflammatory properties with minimal ulcerogenic activity. This makes them potential candidates for safer anti-inflammatory treatments (El‐Hawash & El-Mallah, 1998).

Antidepressant Activities

The synthesis of pyrazoline derivatives, including those with 3,4-dimethoxyphenyl groups, revealed some compounds with significant antidepressant activities. This research suggests potential applications of similar compounds in treating depression (Palaska et al., 2001).

Computational Design for Drug Development

Computational studies on similar pyrazolecarboxamide derivatives assist in understanding their interactions with biological targets. This approach is vital for predicting drug properties and optimizing their therapeutic effects (Singh et al., 2009).

Antioxidant Properties

Research on pyrazolecarboxamide derivatives demonstrated their potential as antioxidants. This property is crucial in combating oxidative stress, which has implications in various diseases, including neurodegenerative disorders (Soliman et al., 2019).

Antimicrobial and Anticancer Agents

Some pyrazole derivatives have shown promise as antimicrobial and anticancer agents. These findings highlight the potential of compounds like 4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide in treating various infections and cancers (Hafez et al., 2016).

properties

Product Name

4-chloro-N-(3,4-dimethoxyphenyl)-1-ethyl-3-pyrazolecarboxamide

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16ClN3O3/c1-4-18-8-10(15)13(17-18)14(19)16-9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,19)

InChI Key

CLASNMGCTROMMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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